Moderated Aurora A vs. Aurora B Selectivity: Positioned Between Pan-Inhibitors and Ultra-Selective Clinical Candidates
Aurora A inhibitor 2 (Compound 16h) demonstrates an IC50 of 21.94 nM against Aurora A and 273.18 nM against Aurora B in cell-free biochemical assays, yielding a selectivity ratio of approximately 12.4-fold . This contrasts sharply with the clinical candidate Alisertib (MLN8237), which exhibits >200-fold selectivity (IC50 = 1.2 nM Aurora A vs. >1.5 μM Aurora B) , and with the pan-inhibitor Tozasertib (VX-680), which inhibits Aurora A, B, and C with Kis of 0.6, 18, and 4.6 nM respectively . The compound's 12.4-fold selectivity window provides sufficient discrimination to attribute primary biological effects to Aurora A inhibition while retaining measurable Aurora B engagement at higher concentrations—a feature absent in both ultra-selective and pan-inhibitor tool compounds.
| Evidence Dimension | Aurora A vs. Aurora B biochemical inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | Aurora A IC50 = 21.94 nM; Aurora B IC50 = 273.18 nM; Selectivity ratio = 12.4-fold |
| Comparator Or Baseline | Alisertib (MLN8237): Aurora A IC50 = 1.2 nM, Aurora B IC50 >1.5 μM, >200-fold selective; Tozasertib (VX-680): Aurora A Ki = 0.6 nM, Aurora B Ki = 18 nM, Aurora C Ki = 4.6 nM |
| Quantified Difference | 12.4-fold (Compound 16h) vs. >200-fold (Alisertib) vs. 30-fold Aurora A/B (Tozasertib) |
| Conditions | Cell-free recombinant kinase inhibition assays using human Aurora A and Aurora B |
Why This Matters
This intermediate selectivity profile makes Aurora A inhibitor 2 uniquely valuable for experiments where pan-inhibitor polyploidy confounds interpretation but ultra-selective inhibitors may fail to recapitulate clinically relevant Aurora B co-inhibition observed with certain therapeutic candidates.
